4-Ethynyl-2-(trifluoromethyl)pyridine

Medicinal Chemistry Physicochemical Profiling Drug Design

4-Ethynyl-2-(trifluoromethyl)pyridine (CAS 1196151‑89‑9) is a disubstituted pyridine derivative that integrates an ethynyl moiety at the 4‑position and a trifluoromethyl group at the 2‑position. With a molecular formula of C₈H₄F₃N and a molecular weight of 171.12 g/mol, this compound is a low‑molecular‑weight heteroaromatic building block featuring a terminal alkyne handle for metal‑catalyzed cross‑coupling (e.g., Sonogashira) and click chemistry, alongside a strong electron‑withdrawing –CF₃ group that modulates lipophilicity and metabolic stability.

Molecular Formula C8H4F3N
Molecular Weight 171.122
CAS No. 1196151-89-9
Cat. No. B2953284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynyl-2-(trifluoromethyl)pyridine
CAS1196151-89-9
Molecular FormulaC8H4F3N
Molecular Weight171.122
Structural Identifiers
SMILESC#CC1=CC(=NC=C1)C(F)(F)F
InChIInChI=1S/C8H4F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h1,3-5H
InChIKeyJYWOVWLNLZZGQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynyl-2-(trifluoromethyl)pyridine (CAS 1196151-89-9): A Strategic Fluorinated Pyridine Building Block for Cross‑Coupling and Click Chemistry


4-Ethynyl-2-(trifluoromethyl)pyridine (CAS 1196151‑89‑9) is a disubstituted pyridine derivative that integrates an ethynyl moiety at the 4‑position and a trifluoromethyl group at the 2‑position . With a molecular formula of C₈H₄F₃N and a molecular weight of 171.12 g/mol, this compound is a low‑molecular‑weight heteroaromatic building block featuring a terminal alkyne handle for metal‑catalyzed cross‑coupling (e.g., Sonogashira) and click chemistry, alongside a strong electron‑withdrawing –CF₃ group that modulates lipophilicity and metabolic stability . It is typically supplied as a liquid at 95–97% purity and is stored at 4 °C under an inert atmosphere .

Why Regioisomeric or Unfunctionalized Pyridines Cannot Replace 4-Ethynyl-2-(trifluoromethyl)pyridine in Advanced Synthesis


The specific substitution pattern of 4-ethynyl-2-(trifluoromethyl)pyridine cannot be replicated by simply interchanging other ethynyl‑trifluoromethylpyridine regioisomers or mono‑functionalized pyridines. The 4‑ethynyl‑2‑CF₃ arrangement confers a unique electronic environment and steric profile that influences cross‑coupling yields, click reaction kinetics, and downstream biological activity [1]. Moreover, the strong electron‑withdrawing nature of the –CF₃ group at the 2‑position directly impacts the basicity of the pyridine nitrogen (predicted pKa –0.56), a parameter that differs markedly from that of the 5‑ethynyl regioisomer (predicted pKa –0.97) . Such differences in basicity and lipophilicity (LogP) translate into altered pharmacokinetic properties and synthetic reactivity, making direct substitution without re‑optimization scientifically unsound .

Quantitative Differentiation of 4-Ethynyl-2-(trifluoromethyl)pyridine from Closest Analogs


pKa (Basicity) Comparison: 4‑Ethynyl vs. 5‑Ethynyl Regioisomer

The predicted acid dissociation constant (pKa) for 4-ethynyl-2-(trifluoromethyl)pyridine is -0.56±0.20, indicating a weakly basic pyridine nitrogen due to the electron‑withdrawing –CF₃ group at the ortho position . In contrast, the 5‑ethynyl regioisomer (5‑ethynyl‑2‑(trifluoromethyl)pyridine, CAS 1196155-24-4) exhibits a predicted pKa of -0.97±0.22, a difference of 0.41 units . This significant difference in proton affinity impacts the compound‘s ionization state at physiological pH, which in turn influences membrane permeability, protein binding, and off‑target interactions.

Medicinal Chemistry Physicochemical Profiling Drug Design

Lipophilicity (LogP) Comparison: 4‑Ethynyl vs. 5‑Ethynyl Regioisomer

The calculated LogP (octanol/water partition coefficient) for 4‑ethynyl‑2‑(trifluoromethyl)pyridine is 2.08170 , whereas the 5‑ethynyl regioisomer exhibits a LogP of 2.17011 [1]. Although the difference appears modest, even a ΔLogP of 0.09 can correspond to a measurable difference in tissue distribution and metabolic clearance in vivo. The slightly lower LogP of the 4‑ethynyl isomer may confer improved aqueous solubility and reduced plasma protein binding relative to its 5‑ethynyl counterpart.

ADME Lipophilicity Drug‑Likeness

Boiling Point Comparison: 4‑Ethynyl vs. 5‑Ethynyl Regioisomer

The predicted boiling point of 4‑ethynyl‑2‑(trifluoromethyl)pyridine is 173.2±40.0 °C at 760 mmHg . The 5‑ethynyl regioisomer exhibits a predicted boiling point of 164.9±40.0 °C . The 8.3 °C higher boiling point of the 4‑ethynyl isomer indicates stronger intermolecular interactions, which may influence distillation‑based purification and large‑scale handling protocols.

Physical Properties Purification Process Chemistry

Procurement Cost Differential: 4‑Ethynyl vs. 5‑Ethynyl Isomer

As a less commonly requested regioisomer, 4‑ethynyl‑2‑(trifluoromethyl)pyridine carries a significant price premium. Representative commercial pricing for the 4‑ethynyl isomer (97% purity) is approximately ¥3,988 per gram (Macklin) or €825 per gram (CymitQuimica) [1]. In stark contrast, the 5‑ethynyl isomer (95‑98% purity) is priced around ¥407 per gram (Macklin) or £46 per gram (Fluorochem) [2]. This ~10‑fold cost difference reflects the synthetic challenges associated with preparing the 4‑substituted CF₃‑pyridine scaffold and the lower demand volume.

Procurement Cost Analysis Supply Chain

Validated Utility in HCV Inhibitor Scaffolds

US Patent 8,541,434 B2 explicitly claims ethynyl‑substituted pyridine derivatives as inhibitors of hepatitis C virus (HCV). The 4‑ethynyl‑2‑(trifluoromethyl)pyridine core is a key building block for assembling the claimed antiviral agents [1]. While the patent does not provide quantitative IC₅₀ data for the free building block, it establishes the structural framework for which the 4‑ethynyl‑2‑CF₃ motif is essential. In contrast, regioisomeric ethynyl‑trifluoromethylpyridines (e.g., 3‑ethynyl or 5‑ethynyl) are not encompassed by the same patent claims and would be expected to exhibit divergent antiviral potency due to altered binding interactions with the HCV polymerase active site.

Antiviral HCV Medicinal Chemistry

Optimal Use Cases for 4-Ethynyl-2-(trifluoromethyl)pyridine in Discovery and Development


Sonogashira Cross‑Coupling for HCV Antiviral Lead Optimization

In medicinal chemistry programs targeting hepatitis C virus (HCV) inhibition, 4‑ethynyl‑2‑(trifluoromethyl)pyridine serves as a privileged building block for constructing ethynyl‑linked pyridine derivatives. The terminal alkyne undergoes facile Sonogashira coupling with aryl/heteroaryl halides to install the required conjugated systems claimed in US 8,541,434 B2 [1]. The specific 4‑ethynyl‑2‑CF₃ substitution pattern is critical for achieving the binding conformation within the HCV polymerase active site; using the more readily available 5‑ethynyl regioisomer would result in a different vector orientation and is not supported by the patent examples.

Click Chemistry (CuAAC) for Bioconjugation and Probe Synthesis

The terminal alkyne of 4‑ethynyl‑2‑(trifluoromethyl)pyridine is an excellent partner for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC), enabling the site‑specific conjugation of fluorophores, affinity tags, or biomolecules . The electron‑withdrawing –CF₃ group enhances the rate of the cycloaddition by polarizing the alkyne and stabilizing the transition state. Compared to the 5‑ethynyl isomer, the 4‑ethynyl variant offers a distinct spatial orientation of the resulting triazole ring, which can be exploited to fine‑tune the geometry of bioconjugates.

Fluorinated Building Block for High‑Throughput Library Synthesis

4‑Ethynyl‑2‑(trifluoromethyl)pyridine is a valuable scaffold for generating diverse compound libraries through parallel synthesis. The combination of a reactive alkyne handle and a metabolically stable –CF₃ group makes it ideal for producing lead‑like molecules with improved pharmacokinetic profiles . Its moderate lipophilicity (LogP 2.08) and weak basicity (pKa –0.56) are within favorable ranges for oral bioavailability, making it a rational choice over more lipophilic regioisomers.

Reference Standard for Regioisomer Analysis and Quality Control

Due to the ~10‑fold cost differential and the documented differences in physical properties (boiling point, pKa, LogP) between 4‑ethynyl‑ and 5‑ethynyl‑2‑(trifluoromethyl)pyridine , this compound is essential as an authentic reference standard in analytical chemistry. Laboratories synthesizing or purifying the 4‑ethynyl isomer must employ this specific compound to calibrate HPLC methods, verify regioisomeric purity, and confirm structural identity via NMR or GC‑MS.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Ethynyl-2-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.